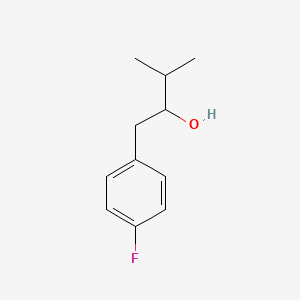

1-(4-Fluorophenyl)-3-methylbutan-2-ol

Description

1-(4-Fluorophenyl)-3-methylbutan-2-ol is a secondary alcohol featuring a 4-fluorophenyl group attached to a branched aliphatic chain. For instance, fluorophenyl-substituted compounds are often explored in medicinal chemistry due to enhanced metabolic stability and binding affinity compared to non-fluorinated counterparts .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBGDPFCOXYGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block in the design of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several fluorinated and non-fluorinated derivatives:

Key Observations:

- Substituent Effects: The para-fluorophenyl group in 1-(4-Fluorophenyl)-3-methylbutan-2-ol is analogous to chlorine in 1-(4-Chlorophenyl)-3-methylbutan-2-ol . Fluorine’s higher electronegativity may enhance dipole interactions and metabolic stability compared to chlorine.

- Chalcone Derivatives: In chalcone-based structures (e.g., Compound 2j), fluorine at the para position of ring B correlates with moderate inhibitory activity (IC₅₀: 4.703 μM), outperforming methoxy-substituted analogs (IC₅₀: 70.79 μM for Compound 2p) . This suggests electronegative substituents improve potency.

Physicochemical Properties

- Solubility: Fluorinated compounds often exhibit lower solubility in polar solvents due to increased hydrophobicity. For example, 1-(4-Chlorophenyl)-3-methylbutan-2-ol is provided as a stock solution in DMSO, suggesting similar handling requirements for the fluorinated analog .

- Crystallography: Fluorophenyl-containing compounds like those in adopt planar conformations with perpendicular fluorophenyl groups, which may influence packing efficiency and melting points .

Research Findings and Implications

- SAR Trends: Electronegative substituents (e.g., F, Cl, Br) at the para position enhance bioactivity in chalcone derivatives, with fluorine offering a balance between potency and synthetic feasibility .

- Synthetic Challenges: Introducing fluorine often requires specialized reagents (e.g., Selectfluor), as seen in the synthesis of 1-(4-Fluorophenyl)pyrrolidin-2-one .

- Limitations: Direct data on this compound’s biological activity are absent; inferences rely on structural analogs.

Biological Activity

1-(4-Fluorophenyl)-3-methylbutan-2-ol, also referred to as 4-(4-fluorophenyl)-3-methylbutan-2-ol, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a branched alcohol structure characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and stability, making it an interesting candidate for various biological applications.

This compound exhibits biological activity through interactions with several molecular targets:

- Receptor Modulation : The compound may bind to specific receptors in the nervous system, influencing neurotransmission and cellular signaling pathways.

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes, thereby affecting various biochemical pathways.

- Cellular Signaling : The compound's ability to influence cellular signaling pathways can lead to alterations in cellular function and behavior, which is crucial for its potential therapeutic applications.

Pharmacological Context

Research indicates that this compound has significant implications in pharmacology, particularly concerning neurological disorders. Its structural properties allow it to cross biological membranes effectively, enhancing its interaction with intracellular targets.

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In vitro studies demonstrate that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Antidepressant Activity : Animal models have shown that administration of this compound results in reduced depressive-like behaviors, indicating its potential as an antidepressant agent.

- Anti-inflammatory Properties : Preliminary findings suggest that it may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Effect Observed | Study Reference |

|---|---|---|

| Neuroprotection | Protects against oxidative stress | , |

| Antidepressant | Reduces depressive-like behaviors | |

| Anti-inflammatory | Modulates inflammatory responses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.